molecular formula C15H26Cl2N2O2 B1318182 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride CAS No. 1043512-12-4

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride

Cat. No.: B1318182
CAS No.: 1043512-12-4
M. Wt: 337.3 g/mol
InChI Key: OOAWXJBANIZAAQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a piperidine ring attached to a phenethylamine backbone, with methoxy groups at the 3 and 4 positions of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and piperidine.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde undergoes a reductive amination reaction with piperidine to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to further chemical reactions, such as hydrogenation, to yield the final product, 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine. The dihydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The piperidine ring can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and influencing neurotransmission pathways. This can result in various pharmacological effects, depending on the specific receptors and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the piperidine ring.

    Mescaline: A naturally occurring compound with a similar phenethylamine backbone but with additional methoxy groups.

Uniqueness

2-(3,4-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine dihydrochloride is unique due to the presence of both the piperidine ring and the methoxy-substituted phenyl ring. This combination of structural features imparts distinct pharmacological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-piperidin-1-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2.2ClH/c1-18-14-7-6-12(10-15(14)19-2)13(11-16)17-8-4-3-5-9-17;;/h6-7,10,13H,3-5,8-9,11,16H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAWXJBANIZAAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CN)N2CCCCC2)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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